molecular formula C2H7NO B569470 Ethanolamine-13C2 CAS No. 143557-81-7

Ethanolamine-13C2

Cat. No. B569470
CAS RN: 143557-81-7
M. Wt: 63.069
InChI Key: HZAXFHJVJLSVMW-ZDOIIHCHSA-N
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Description

Ethanolamine-13C2, also known as 2-Aminoethanol-13C2, is a variant of ethanolamine where the carbon atoms are replaced with Carbon-13 isotopes . It has a molecular formula of HO13CH213CH2NH2 . This compound is used in various scientific research and industrial applications due to its unique properties .


Synthesis Analysis

The synthesis of this compound involves a chemical reaction of ethylene oxide with ammonia . The exact process and conditions for the synthesis can vary depending on the desired purity and yield.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula HO13CH213CH2NH2 . This indicates that the molecule consists of two carbon atoms (both Carbon-13 isotopes), seven hydrogen atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with copper (II) and zinc (II) ions, leading to thermal decomposition . More research is needed to fully understand the range of chemical reactions that this compound can participate in.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 63.07 g/mol . It has a boiling point of 170 °C and a melting point of 11 °C . The density of this compound is 1.045 g/mL at 25 °C .

Scientific Research Applications

  • Role in Bacterial Pathogenesis : Ethanolamine is used by bacteria as a source of carbon and/or nitrogen. Research has connected ethanolamine utilization to bacterial pathogenesis, indicating its importance in the study of infectious diseases (Garsin, 2010).

  • Importance in Plant Growth and Development : In plants, ethanolamine is crucial for the synthesis of major phospholipids in eukaryotic membranes. Mutants in Arabidopsis defective in ethanolamine synthesis display developmental defects, underscoring its role in plant biology (Kwon, Yu, Lee, Yim, Zhu, & Lee, 2012).

  • Study of Phosphatidylethanolamine Synthesis in Cancer : The synthesis of phosphatidylethanolamine, a major phospholipid, has been studied in cancer research, particularly in lymphomatous liver using 13C NMR spectroscopy. This research provides insights into lipid metabolism in cancer cells (Dixon, 1996).

  • Cardioprotective Agent : Ethanolamine has been identified as a cardioprotective agent, potentially useful in reducing heart injury during ischemia/reperfusion events. This finding is significant for cardiac therapeutic research (Kelly, Lamont, Somers, Hacking, Lacerda, Thomas, Opie, & Lecour, 2010).

  • Comparative Genomics of Ethanolamine Utilization : Ethanolamine utilization is a trait found across various bacterial species, important for understanding the evolution and phylogeny of these organisms (Tsoy, Ravcheev, & Mushegian, 2009).

  • Study of Ethanolamine in Neurochemistry : In neurochemistry, the impact of ethanol on various neurotransmitter pathways, including glutamatergic and GABAergic systems, has been studied using 13C-NMR spectroscopy. This is crucial for understanding the effects of substances like ethanol on the brain (Tiwari, Veeraiah, Subramaniam, & Patel, 2014).

  • Ethanolamine in Microbial Cell Sensing : Research shows that Salmonella senses ethanolamine to gauge distinct host environments and coordinate gene expression, which is vital in understanding microbial behavior in host-pathogen interactions (Anderson & Kendall, 2016).

Mechanism of Action

Biochemical Pathways

Ethanolamine is a component of phosphatidylethanolamine, a major phospholipid in biological membranes . It is involved in the phosphatidylcholine biosynthesis pathway . Ethanolamine-13C2, being a labeled variant of ethanolamine, can be used to study these pathways.

Pharmacokinetics

. It is reasonable to assume that this compound would have similar distribution characteristics.

Result of Action

As a tracer, this compound is used to study the metabolism of ethanolamine and the synthesis of phosphatidylethanolamine in biological systems, such as T47D human breast cancer cells . The results of these studies can provide insights into the role of ethanolamine and its metabolites in various biological processes.

Safety and Hazards

Ethanolamine-13C2 is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is toxic to aquatic life and can have long-lasting effects .

Biochemical Analysis

Biochemical Properties

Ethanolamine-13C2 participates in numerous biochemical reactions. It is a major component of phosphatidylethanolamine, a key constituent of biological membranes . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It modulates inflammatory responses and intestinal physiology within mammalian cells . In the context of pathogenic bacteria like Salmonella enterica, ethanolamine is exploited as a signal to coordinate metabolism and virulence .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is involved in modulating inflammatory responses and intestinal physiology . It also plays a role in the metabolism of phospholipids, influencing the composition and function of cell membranes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a critical component of phosphatidylethanolamine, a key constituent of biological membranes . It also plays a role in choline biosynthesis, a process that is crucial for the formation of phosphatidylcholine, a major component of cell membranes .

Transport and Distribution

Given its role in cell membrane composition and signaling, it is likely to be widely distributed within cells .

Subcellular Localization

Given its role in cell membrane composition, it is likely to be found in various cellular compartments, particularly those involved in lipid metabolism .

properties

IUPAC Name

2-amino(1,2-13C2)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAXFHJVJLSVMW-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745658
Record name 2-Amino(~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.069 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143557-81-7
Record name 2-Amino(~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143557-81-7
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Q & A

Q1: Why is ethanolamine-13C2 used to study phosphatidylethanolamine synthesis in the lymphomatous liver?

A1: this compound serves as a valuable tracer molecule in this study. By introducing this labeled form of ethanolamine, researchers can track its incorporation into downstream metabolites like phosphoethanolamine and ultimately, phosphatidylethanolamine. This allows for the kinetic analysis of the enzymatic reactions involved in this pathway. The use of 13C NMR spectroscopy enables the detection and quantification of the 13C-labeled metabolites in liver extracts. This approach provides direct insights into the metabolic flux through the phosphatidylethanolamine synthesis pathway in both normal and lymphomatous liver tissues [].

Q2: What were the key findings related to phosphatidylethanolamine synthesis in lymphomatous livers using this compound?

A2: The study utilizing this compound revealed significant differences in phosphatidylethanolamine synthesis between normal and lymphomatous mouse livers. The research demonstrated that while normal livers appear to have sufficient ethanolamine supply for this pathway, lymphomatous livers exhibit lower activities of ethanolamine kinase and PE:CTP cytidylyltransferase, enzymes crucial for phosphatidylethanolamine production []. Interestingly, there was also evidence suggesting increased activity of the ethanolamine base-exchange enzyme in the lymphomatous livers, highlighting potential alternative synthesis routes in these cells [].

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